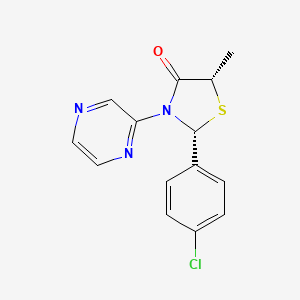
Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is a useful research compound. Its molecular formula is C14H12ClN3OS and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cis-2-(4-chlorophenyl)-5-methyl-3-(pyrazin-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant case studies, research findings, and data tables.
Molecular Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H10ClN3OS
- Molecular Weight : 273.74 g/mol
The presence of the thiazolidinone core, along with the chlorophenyl and pyrazinyl substituents, plays a crucial role in its biological efficacy.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antibacterial Activity : Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Similar derivatives have demonstrated antifungal effects, particularly against Candida species. In vitro assays revealed that certain thiazolidinones could reduce fungal growth significantly .
- Anticancer Properties : The compound has shown promise in cancer research. Thiazolidinone derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
- Antiviral Activity : Recent studies suggest that thiazolidinone derivatives may inhibit viral replication, particularly against hepatitis C virus (HCV). The IC50 values for related compounds ranged from 31.9 µM to 35 µM against HCV NS5B RNA polymerase .
Study 1: Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial activity of several thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with an MIC value of 16 µg/mL for S. aureus .
Study 2: Anticancer Mechanisms
In a detailed investigation of anticancer properties, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death via apoptosis .
Data Tables
特性
分子式 |
C14H12ClN3OS |
|---|---|
分子量 |
305.8 g/mol |
IUPAC名 |
(2R,5S)-2-(4-chlorophenyl)-5-methyl-3-pyrazin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-13(19)18(12-8-16-6-7-17-12)14(20-9)10-2-4-11(15)5-3-10/h2-9,14H,1H3/t9-,14+/m0/s1 |
InChIキー |
YKAPGEZAVOIUEQ-LKFCYVNXSA-N |
異性体SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 |
正規SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















